molecular formula C8H5BrN2O2 B1268526 6-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 88145-89-5

6-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No.: B1268526
CAS No.: 88145-89-5
M. Wt: 241.04 g/mol
InChI Key: JZDVFUAHGLJVQG-UHFFFAOYSA-N
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Description

6-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are valuable intermediates in organic synthesis

Mechanism of Action

Target of Action

Quinazoline derivatives, a group to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been associated with anti-cancer , anti-inflammatory , anti-bacterial , analgesic , anti-virus , and many other therapeutic activities . The specific targets can vary depending on the functional groups attached to the quinazoline moiety .

Mode of Action

It is known that quinazoline derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes . The bromine atom in the 6-Bromoquinazoline-2,4(1H,3H)-dione could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .

Biochemical Pathways

Given the diverse biological activities of quinazoline derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to cell division, inflammation, bacterial growth, pain sensation, viral replication, and more .

Pharmacokinetics

The presence of the bromine atom could potentially influence these properties, as halogens are known to affect the lipophilicity of compounds, which in turn can influence absorption and distribution .

Result of Action

Based on the known biological activities of quinazoline derivatives, it can be inferred that the compound could potentially induce changes in cell division, inflammation, bacterial growth, pain sensation, viral replication, and more .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

Biochemical Analysis

Biochemical Properties

6-Bromoquinazoline-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect signaling pathways and cellular processes. Additionally, this compound can bind to DNA, potentially interfering with DNA replication and transcription .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can disrupt signaling pathways and cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of this compound can influence its efficacy and toxicity, as well as its interactions with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . The subcellular localization of this compound is essential for its role in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione typically involves the following steps:

  • Amidation and Cyclization: : The most common approach involves the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with appropriate acid chlorides to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. Subsequent treatment with ammonia solution yields quinazolinone derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of phase-transfer catalysis and microwave-assisted reactions to improve reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 6th position in 6-Bromoquinazoline-2,4(1H,3H)-dione imparts distinct reactivity and biological activities compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .

Properties

IUPAC Name

6-bromo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDVFUAHGLJVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347078
Record name 6-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88145-89-5
Record name 6-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4(1H,3H)-quinazolinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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